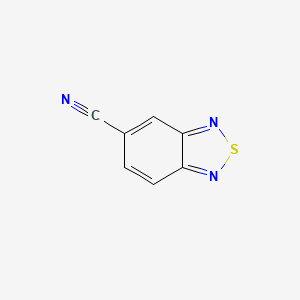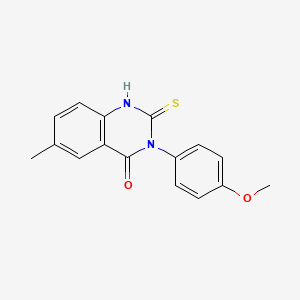
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position and two tert-butyl groups at the 2nd and 6th positions. The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE typically involves the bromination of anthracene followed by the introduction of tert-butyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Coupling: Formation of biaryl or polyaryl compounds.
Applications De Recherche Scientifique
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE involves its interaction with various molecular targets. The bromine atom and tert-butyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with proteins and nucleic acids, affecting their function and stability. In electronic applications, its photophysical properties are exploited to enhance the performance of devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromoanthracene: Lacks the tert-butyl groups, resulting in different reactivity and applications.
2,6-Di-tert-butylanthracene: Lacks the bromine atom, affecting its chemical behavior and uses.
Anthracene, 9,10-dibromo-2,6-bis(1,1-dimethylethyl)-:
Uniqueness
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and tert-butyl groups allows for versatile reactivity and a wide range of applications in various fields .
Propriétés
Numéro CAS |
62337-63-7 |
|---|---|
Formule moléculaire |
C22H25Br |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
9-bromo-2,6-ditert-butylanthracene |
InChI |
InChI=1S/C22H25Br/c1-21(2,3)16-9-10-18-15(12-16)11-14-7-8-17(22(4,5)6)13-19(14)20(18)23/h7-13H,1-6H3 |
Clé InChI |
IRFLSURAOCXUAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B8658321.png)


![4-Phenylsulfanyl-[1,3]dioxolan-2-one](/img/structure/B8658348.png)
